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Alpha-actinin-4 (118-127)

Cat. No.: B1575333
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Description

Contextualization of Alpha-actinin-4 within Cellular Biology

Alpha-actinin-4 is a key player in the cell's internal scaffolding, known as the cytoskeleton. atlasgeneticsoncology.orgrupress.org It belongs to the spectrin (B1175318) superfamily of proteins, which are known for their ability to cross-link actin filaments, providing structural integrity to the cell. wikipedia.org ACTN4 is not just a passive structural component; it is actively involved in a multitude of cellular processes, including cell shape, movement, and adhesion. atlasgeneticsoncology.orgbiologists.com Its presence and function are critical in both normal physiological processes and in various disease states, including certain cancers and kidney diseases. atlasgeneticsoncology.orgplos.orgnih.gov

The alpha-actinin (B1170191) family in vertebrates consists of four main isoforms, each encoded by a distinct gene: ACTN1, ACTN2, ACTN3, and ACTN4. rupress.orgnih.gov These isoforms share a high degree of structural similarity but exhibit distinct tissue expression patterns and functional roles. rupress.orgnih.gov

ACTN1 and ACTN4 are the non-muscle isoforms and are ubiquitously expressed in various cell types. wikipedia.orgnih.govresearchgate.net ACTN1 is often associated with focal adhesions and adherens junctions, while ACTN4 is found in the cytoplasm, nucleus, and along stress fibers. atlasgeneticsoncology.orgrupress.orgresearchgate.net

ACTN2 and ACTN3 are the muscle-specific isoforms. rupress.orgwikipedia.org ACTN2 is found in both cardiac and skeletal muscle, whereas ACTN3 expression is primarily restricted to fast-twitch skeletal muscle fibers. rupress.orgwikipedia.org

A key distinction between the non-muscle and muscle isoforms lies in their sensitivity to calcium. ACTN1 and ACTN4 are calcium-sensitive, meaning their ability to bind to actin can be regulated by intracellular calcium levels. nih.gov In contrast, ACTN2 and ACTN3 are calcium-insensitive. nih.gov

Alpha-actinins are fundamental to the organization and dynamics of the actin cytoskeleton. rupress.orgnih.gov Their primary function is to cross-link F-actin filaments into bundles and networks, which provides mechanical support and maintains cell shape. wikipedia.orgresearchgate.net This cross-linking activity is essential for a variety of cellular processes:

Cell Adhesion: Alpha-actinins anchor the actin cytoskeleton to the cell membrane at focal adhesions and adherens junctions, facilitating cell-matrix and cell-cell interactions. rupress.orgresearchgate.net

Cell Migration: By organizing the actin network in cellular protrusions like lamellipodia, alpha-actinins play a critical role in cell motility. atlasgeneticsoncology.orgmolbiolcell.org

Muscle Contraction: In muscle cells, ACTN2 and ACTN3 are integral components of the Z-discs, where they anchor and stabilize the thin actin filaments of adjacent sarcomeres, ensuring coordinated muscle contraction. wikipedia.org

Signal Transduction: Beyond their structural roles, alpha-actinins also act as scaffolding proteins, bringing together various signaling molecules and receptors, thereby participating in intracellular signaling pathways. researchgate.net

Significance of Peptide Fragments in Alpha-actinin-4 Functionality and Regulation

The function of large, complex proteins like Alpha-actinin-4 is often modulated by smaller, specific regions or peptide fragments. microbenotes.com These fragments can arise from proteolytic cleavage, a process where enzymes cut the protein into smaller pieces. microbenotes.com Such cleavage can either activate or inhibit the protein's function, or generate fragments with entirely new activities. microbenotes.com For instance, cleavage of ACTN4 by calpain, an intracellular protease, can alter its actin-binding affinity. microbenotes.comnih.gov Studying these peptide fragments provides valuable insights into the intricate mechanisms that regulate the protein's activity in different cellular contexts.

Rationale for Focusing on the Alpha-actinin-4 (118-127) Region

The specific region of Alpha-actinin-4 spanning amino acids 118-127 is of particular research interest due to its location within the actin-binding domain (ABD). The ABD is comprised of two calponin homology (CH) domains, and the region around residue 127 is situated within the first CH domain (CH1). The precise conformation of the ABD is critical for regulating its binding affinity to actin. Mutations within this domain have been linked to diseases like focal segmental glomerulosclerosis (FSGS), a condition that affects the kidney's filtering units. nih.govpnas.orgpnas.orgnih.gov Understanding the role of specific peptide sequences like 118-127 within this critical domain can shed light on how ACTN4 function is regulated and how its dysregulation contributes to disease.

Overview of Alpha-actinin-4 (118-127) Research Landscape and Key Discoveries

Research into Alpha-actinin-4 has revealed its multifaceted nature, implicating it in a wide array of cellular functions and pathologies. Key discoveries have highlighted its role as an oncogene in various cancers, including breast, colorectal, ovarian, and pancreatic cancer, where its overexpression is often associated with increased invasiveness and metastasis. wikipedia.orgfrontiersin.orgnih.gov Furthermore, mutations in the ACTN4 gene are a known cause of a hereditary form of FSGS. plos.orgnih.govnih.gov Studies have shown that these mutations can alter the protein's actin-binding affinity, leading to the formation of protein aggregates and cellular dysfunction. pnas.orgpnas.orgpnas.org The specific region of 118-127 falls within the actin-binding domain that is central to these disease-related functional changes, making it a critical area for ongoing investigation.

Properties

sequence

FIASNGVKLV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Alpha-actinin-4 (118-127)

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Alpha Actinin 4 118 127

Structural Characterization of Alpha-actinin-4 Domains Relevant to (118-127)

The alpha-actinin-4 protein is a homodimer, with each monomer having a molecular weight of approximately 100 kDa. atlasgeneticsoncology.orghypermol.com The protein is organized into three main functional regions: an N-terminal actin-binding domain, a central rod domain composed of spectrin (B1175318) repeats, and a C-terminal region containing EF-hand motifs. nih.govoncotarget.com

N-terminal Actin-Binding Domain (ABD) and Calponin Homology (CH) Domains

The N-terminal region of alpha-actinin-4 contains the actin-binding domain (ABD), which is responsible for its interaction with actin filaments. nih.govoncotarget.com This domain is composed of two tandem calponin homology (CH) domains, designated as CH1 and CH2. atlasgeneticsoncology.orgnih.gov The CH1 domain encompasses amino acids 50-154, while the CH2 domain spans amino acids 163-269. atlasgeneticsoncology.org Each CH domain consists of a compact globular structure formed by several alpha-helices. rupress.org The region of the protein from amino acid 118 to 127 falls within the CH1 domain, highlighting its potential importance in actin binding.

The interaction between the CH1 and CH2 domains is crucial for regulating the actin-binding affinity of alpha-actinin-4. pnas.org These domains can exist in either a "closed" or "open" conformation. In the closed state, the actin-binding sites are partially masked, leading to lower affinity for actin. Conversely, the open conformation exposes these sites, resulting in a higher binding affinity. pnas.org

C-terminal EF-Hand Motifs and Regulatory Regions

Located at the C-terminus of the alpha-actinin-4 protein is a calmodulin-like domain that contains two EF-hand motifs. atlasgeneticsoncology.orghypermol.com These motifs, EF1 (amino acids 765-800) and EF2 (amino acids 806-841), are calcium-binding domains. atlasgeneticsoncology.org The binding of calcium to these EF-hands induces a conformational change in the C-terminal domain, which in turn modulates the actin-binding activity of the N-terminal ABD. pnas.org This calcium-dependent regulation provides a mechanism for controlling the cross-linking of actin filaments in response to intracellular calcium signals. frontiersin.org

Conformation and Stability of Alpha-actinin-4 (118-127) and its Parent Protein

The function of alpha-actinin-4 is intricately linked to its conformational state and the stability of its dimeric structure.

Compact vs. Open Conformations and Their Functional Implications

As mentioned earlier, the actin-binding domain of alpha-actinin-4 can switch between a compact (closed) and an open conformation. nih.govpnas.org The compact conformation is characterized by extensive interactions between the CH1 and CH2 domains, which limits the accessibility of the primary actin-binding sites. nih.gov In contrast, the open conformation exposes these sites, leading to a significant increase in actin-binding affinity. pnas.org This conformational switch is a key regulatory mechanism. For instance, certain mutations linked to focal segmental glomerulosclerosis (FSGS), a kidney disease, are found within the ABD and are believed to favor the open, high-affinity state, leading to abnormal actin aggregation. nih.govantibodiesinc.com

Dimerization and Anti-parallel Assembly of Alpha-actinin-4 Homodimers

Alpha-actinin-4 functions as an antiparallel homodimer. hypermol.comnih.gov This arrangement is formed by the association of the central rod domains of two monomers, positioning the N-terminal actin-binding domains at opposite ends of the elongated dimer. pnas.orgnih.gov This "dumbbell-shaped" structure allows alpha-actinin-4 to effectively cross-link actin filaments into bundles and networks, providing structural support to the cell. pnas.org The dimerization is a high-affinity interaction, contributing to the stability of the protein complex. nih.gov The antiparallel assembly is crucial for its function as a molecular scaffold, bringing together different cellular components and facilitating signal transduction. oncotarget.com

Allosteric Regulation and Conformational Changes in Alpha-actinin-4 (118-127)

Several regulatory mechanisms have been identified that induce conformational shifts in ACTN4, impacting its function. These include phosphorylation, calcium ion binding, and mechanical stress. nih.gov Phosphorylation of specific tyrosine residues, such as Y4 and Y31 in the N-terminal region and Y265 in the CH2 domain, can either decrease or increase actin affinity by inducing a closed or open conformation of the ABD, respectively. nih.gov While direct modification of the 118-127 region has not been extensively detailed, its position within the ABD suggests that its conformation is likely influenced by these broader allosteric events. For instance, a shift in the ABD from a compact, "closed" state with lower actin affinity to an "open" state with higher affinity would necessitate conformational adjustments throughout the CH1 and CH2 domains, including the 118-127 segment.

Mechanical stress is another key regulator of ACTN4. The protein exhibits mechanosensory properties, meaning its binding dynamics can change in response to physical forces. nih.govresearchgate.net This response is characterized by a catch-slip bond behavior, where mechanical stress initially strengthens the bond between ACTN4 and actin before it eventually ruptures. nih.gov This process involves conformational changes within the protein, particularly in the rod domain, but also likely affects the ABD where the 118-127 peptide resides. nih.gov The flexibility of the linker region adjacent to residues 118-127 is crucial for allowing the necessary conformational shifts that accommodate force changes and regulate actin cross-linking.

Table 1: Regulatory Mechanisms of Alpha-actinin-4 and Potential Impact on the 118-127 Region

Regulatory Mechanism Effect on ACTN4 Implied Consequence for the 118-127 Region
Phosphorylation (Y4/Y31) Induces a "closed" ABD conformation, lowering actin affinity. nih.gov The 118-127 peptide likely adopts a conformation that contributes to the stabilization of the closed, low-affinity state.
Phosphorylation (Y265) Promotes an "open" ABD conformation, increasing actin affinity. nih.govnih.gov The 118-127 peptide likely undergoes a conformational shift that facilitates the open, high-affinity state.
Calcium (Ca²⁺) Binding The C-terminal calmodulin-like domain binds Ca²⁺, which can lead to a closed ABD state and decreased actin binding. nih.govnih.gov The conformation of the 118-127 region is indirectly influenced, favoring a state that supports the closed ABD.
Mechanical Stress Induces conformational changes, leading to catch-slip bond behavior and altered binding lifetime. nih.govresearchgate.net The flexibility of the region around 118-127 is critical for accommodating mechanical forces and modulating the interaction with actin.

Computational Modeling and Simulation Approaches for Alpha-actinin-4 (118-127) Structure-Function Studies

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the molecular architecture and dynamics of proteins like Alpha-actinin-4 at an atomic level. These approaches provide insights into conformational changes and structure-function relationships that are often difficult to capture through experimental methods alone.

Steered molecular dynamics (SMD) simulations have been employed to study the flexibility of different regions of the ACTN4 rod domain, including the linker region connecting its central subunits. berkeley.edu One study specifically investigated the flexibility of a linker segment comprising amino acids 120-125, which falls within the 118-127 peptide region. berkeley.edu These simulations predicted this linker to be semi-flexible. berkeley.edu By applying constant external forces in simulations, researchers can probe the mechanical properties of specific protein segments. The results from these simulations help to build a more comprehensive model of how ACTN4 responds to mechanical stress within the cell. berkeley.eduplos.org

MD simulations have also been used to validate atomic models of ACTN4 domains and to understand the effects of mutations. For example, simulations of the phosphomimic Y265E mutation showed that it increases actin binding by disrupting interactions that hold the two CH domains in a closed conformation. nih.gov Conversely, simulations of the Y4E/Y31E double mutant revealed a disorder-to-order transition that locks the ABD in a low-affinity state. nih.gov Although these simulations did not focus exclusively on the 118-127 peptide, the dynamics of this region are inherently part of the simulated conformational changes of the entire ABD.

Furthermore, computational methods are used to analyze the results of experimental techniques like analytical ultracentrifugation. rcsb.org For instance, the theoretical sedimentation coefficient calculated from the crystal structure of the ABD was compared with experimental values for wild-type and mutant forms to confirm that the compact conformation is retained in solution. rcsb.org These integrated computational and experimental approaches are crucial for building accurate models of ACTN4 structure and function.

Table 2: Computational Studies on Alpha-actinin-4 Relevant to the 118-127 Region

Computational Method Protein Region Studied Key Findings Reference
Steered Molecular Dynamics (SMD) Linker region (residues 120-125) within the rod domain. The linker region is predicted to be semi-flexible, providing insight into the mechanical properties of this segment. berkeley.edu
Molecular Dynamics (MD) Simulations Full Actin-Binding Domain (ABD) with phosphomimic mutations (Y265E, Y4E/Y31E). Revealed mechanisms of how phosphorylation alters ABD conformation between high-affinity (open) and low-affinity (closed) states. nih.gov
Molecular Dynamics (MD) & Normal Mode Analysis Rod Domain Identified flexible terminal regions capable of twisting and extending under stress, contrasted with a rigid interior. Showed bending is possible with minimal force. plos.org
Structural Modeling & Sedimentation Coefficient Calculation Actin-Binding Domain (ABD) with FSGS mutation (K255E). The calculated theoretical value from the crystal structure agreed with experimental data, confirming the compact conformation is retained in solution even with the mutation. rcsb.org

Intermolecular Interactions and Binding Mechanisms of Alpha Actinin 4 118 127

Identification of Protein-Protein Interaction Partners of Alpha-actinin-4 Relevant to (118-127)

The actin-binding domain of Alpha-actinin-4, which includes the 118-127 peptide sequence, is a hub for various protein-protein interactions that are fundamental to cellular function.

Alpha-actinin-4 is a well-established actin-binding protein that cross-links actin filaments into bundles, contributing to the formation and stability of cellular structures like stress fibers. rupress.org The actin-binding domain (ABD) of ACTN4 is composed of two calponin homology (CH) domains, designated as CH1 and CH2. nih.govnih.gov The peptide sequence 118-127 is located within the CH1 domain. pnas.org

The ABD of alpha-actinins contains three actin-binding sites (ABS). pnas.org ABS1 is located within the CH1 domain and is typically buried in the closed conformation of the protein. pnas.org The exposure of ABS1 is thought to act as a switch to regulate the actin-binding affinity of ACTN4. pnas.org Disease-associated mutations within the ABD, such as K255E, can lead to an increased affinity for F-actin, suggesting that the precise conformation and regulation of this domain are critical for its normal function. pnas.orgnih.gov While the 118-127 region is part of the CH1 domain, its specific contribution to actin binding has not been individually characterized.

Table 1: Key Protein-Protein Interactions of the Alpha-actinin-4 Actin-Binding Domain

Interacting Protein Domain/Region on ACTN4 Key Findings
Actin (F-actin) Actin-Binding Domain (CH1 and CH2 domains) Mediates cross-linking of actin filaments. The CH1 domain, containing the 118-127 region, includes a critical actin-binding site (ABS1).
Vinculin Rod domain Mechanical stress can induce a conformational change in ACTN4, promoting stabilizing interactions with vinculin. nih.gov
Integrins (β1) Not specified in detail ACTN4 is known to interact with integrins, linking the cytoskeleton to the extracellular matrix. rupress.org
Paxillin (B1203293) Not specified in detail ACTN4 localizes to focal adhesions where it can interact with other components like paxillin. pnas.org

Alpha-actinin-4 is a component of focal adhesions, which are large protein complexes that connect the actin cytoskeleton to the extracellular matrix. plos.org In this capacity, ACTN4 interacts with several other focal adhesion proteins. plos.org Mechanical stress can trigger conformational changes in the rod domain of ACTN4, which in turn enhances its interaction with vinculin. nih.gov Furthermore, ACTN4 interacts with integrins, playing a role in anchoring the actin cytoskeleton to the plasma membrane and transmitting mechanical forces. rupress.org

Mutations in the actin-binding domain of ACTN4 can disrupt its normal localization at focal adhesions, leading to the formation of protein aggregates within the cell. nih.govpnas.org While the 118-127 region is part of this critical domain, its direct involvement in binding focal adhesion proteins like vinculin, integrins, or paxillin has not been specifically elucidated. pnas.org

Beyond its role in the cytoplasm, Alpha-actinin-4 can translocate to the nucleus and function as a transcriptional co-activator. nih.govnih.gov Interestingly, this nuclear function of ACTN4 appears to be independent of its actin-binding activity. nih.gov Studies have shown that ACTN4 can interact with the p65 subunit of NF-κB and be recruited to the promoters of NF-κB target genes. nih.gov Additionally, ACTN4 interacts with nuclear hormone receptors and can potentiate their transcriptional activity. nih.gov

The interaction of ACTN4 with these nuclear proteins does not seem to critically depend on the actin-binding domain. nih.gov For instance, a spliced variant of ACTN4 that lacks an intact actin-binding domain is a more potent transcriptional coactivator than the full-length protein. nih.gov This suggests that the 118-127 region is likely not directly involved in these nuclear protein interactions.

Alpha-actinin-4 is involved in various signaling pathways. It has been shown to interact with several signaling molecules, although the specific involvement of the 118-127 region is not well-defined. For example, humanin (B1591700) has been identified as a binding partner for the spectrin-like repeats of ACTN4, a region distinct from the actin-binding domain. nih.govresearchgate.net Another study identified OK/SW-CL.16 protein as a novel binding partner for the R1 spectrin-like repeat of ACTN4, suggesting it might act as a linker to SH3 domain-containing signaling proteins. nih.gov While the 118-127 peptide is part of the actin-binding domain, its direct role in interacting with specific signaling molecules has not been detailed in the available research.

Lipid and Membrane Interactions of Alpha-actinin-4 (118-127)

The interaction of alpha-actinins with lipids and membranes is an important aspect of their function, particularly in linking the cytoskeleton to the cell membrane. While there is evidence that alpha-actinins can interact directly with phospholipid membranes, the specific role of Alpha-actinin-4 and its 118-127 region in these interactions is not well-characterized. Some studies have suggested that specific regions of alpha-actinin (B1170191), other than the 118-127 peptide, are capable of inserting into lipid bilayers. The binding of alpha-actinin to membranes can be regulated by phospholipids (B1166683) such as phosphatidylinositol 4,5-bisphosphate (PIP2).

Characterization of Binding Affinities and Kinetics for Alpha-actinin-4 (118-127) Interactions

Quantifying the binding affinities and kinetics of Alpha-actinin-4's interactions is crucial for understanding its cellular function. The binding of the wild-type actin-binding domain (ABD) of ACTN4 to F-actin has been measured to have a dissociation constant (Kd) of 31.72 μM. pnas.org In contrast, a disease-causing mutant (K255E) within the ABD exhibits a significantly higher affinity for F-actin. pnas.org The dissociation time for wild-type ACTN4 from F-actin in cells has been measured at approximately 29 seconds, while the K255E mutant shows a much longer dissociation time of around 86 seconds. nih.gov

The binding affinity of ACTN4 for F-actin can also be regulated by calcium. In the presence of calcium, the Kd of wild-type ACTN4 for F-actin increases to 1.216 μM, indicating weaker binding. pnas.org However, the K255E mutant is resistant to this calcium regulation. pnas.org While these data provide valuable insights into the binding kinetics of the entire actin-binding domain, specific quantitative data for the binding of the 118-127 peptide alone are not available.

Table 2: Binding Affinity and Kinetic Data for Alpha-actinin-4 Interactions

Interaction Parameter Value Conditions
WT ACTN4 ABD + F-actin Kd 31.72 μM In vitro
WT ACTN4 + F-actin Dissociation Time 29 ± 13 s In cells
K255E Mutant ACTN4 + F-actin Dissociation Time 86 ± 29 s In cells
WT ACTN4 + F-actin Kd 1.216 μM In the presence of 1.5 mM free Ca2+

Epitope Mapping and Specificity of Alpha-actinin-4 (118-127) Interactions

The peptide sequence spanning amino acids 118-127 of alpha-actinin-4 has been identified as a significant epitope in the context of the human immune response to certain cancers, particularly lung carcinoma. uclouvain.beucl.ac.be Detailed investigations have revealed that the specificity of this interaction is critically dependent on a specific point mutation within this peptide sequence, which transforms it into a neoantigen recognized by cytotoxic T lymphocytes (CTLs). uclouvain.be

Identification of a Mutated Antigenic Peptide

Research has pinpointed a mutated version of the alpha-actinin-4 (118-127) peptide as the precise epitope recognized by tumor-specific CTLs. uclouvain.be This recognition is restricted by the Major Histocompatibility Complex (MHC) class I molecule HLA-A2. uclouvain.be The wild-type (normal) version of this peptide is not recognized by these specific CTLs, highlighting the mutation's crucial role in creating a novel target for the immune system. uclouvain.be

The amino acid sequences for both the wild-type and the mutated peptide are presented below:

Peptide OriginSequence (Amino Acids 118-127)CTL Recognition
Wild-Type Alpha-actinin-4F I A S K G V K L VNo
Mutated Alpha-actinin-4F I A S N G V K L VYes

This table details the amino acid sequences of the wild-type and mutated Alpha-actinin-4 (118-127) peptides and their recognition by specific cytotoxic T lymphocytes (CTLs).

The key difference lies at position 5 of this decapeptide (position 122 of the full-length protein), where a lysine (B10760008) (K) in the wild-type sequence is substituted with an asparagine (N) in the mutated form. uclouvain.be This single amino acid change is sufficient to induce recognition by autologous CTLs, which are T cells from the same individual that can identify and kill tumor cells presenting this specific neoantigen. uclouvain.be

Binding to HLA-A2 and T-Cell Receptor Specificity

The mutated peptide, FIASNGVKLV, conforms to the known binding motif for HLA-A2 molecules. uclouvain.be This motif typically involves specific anchor residues at certain positions that facilitate the peptide's stable binding within the HLA-A2 groove for presentation to T cells. For the FIASNGVKLV peptide, the isoleucine (I) at position 2 and the valine (V) at the C-terminus (position 10) are consistent with the HLA-A2 binding motif. uclouvain.be

Interestingly, competition assays have demonstrated that both the mutated and the wild-type alpha-actinin-4 (118-127) peptides bind to HLA-A2 molecules with comparable affinities. uclouvain.be This finding is significant as it indicates that the enhanced immunogenicity of the mutated peptide is not due to a stronger or more stable interaction with the HLA-A2 molecule itself. Instead, the specificity of the immune response is dictated by the T-cell receptor (TCR) of the CTLs, which can distinguish between the two peptides when presented by HLA-A2. uclouvain.be

The asparagine residue at position 5 of the mutated peptide is therefore considered a critical component of the epitope recognized by the CTLs. uclouvain.be This residue, along with adjacent amino acids, likely forms the surface that is directly engaged by the TCR, leading to the activation of the CTL and subsequent killing of the tumor cell. The inability of the CTLs to recognize the wild-type peptide, even at high concentrations, underscores the exquisite specificity of the TCR for the mutated neoantigen. uclouvain.be

The following table summarizes the key molecular interactions and their outcomes:

Interacting MoleculesBinding/RecognitionSignificance
Mutated Peptide (FIASNGVKLV) + HLA-A2BindsThe peptide fits within the HLA-A2 groove, allowing for its presentation on the cell surface.
Wild-Type Peptide (FIASKGVKLV) + HLA-A2Binds with similar affinity to the mutated peptideThe mutation does not significantly alter the peptide's ability to bind to the HLA-A2 molecule.
Mutated Peptide-HLA-A2 Complex + Specific CTLRecognizedThe asparagine at position 5 is a key feature of the epitope that is specifically recognized by the T-cell receptor, leading to an immune response.
Wild-Type Peptide-HLA-A2 Complex + Specific CTLNot RecognizedThe T-cell receptor is unable to recognize the wild-type peptide, demonstrating the high degree of specificity of the immune response for the mutated neoantigen.

This interactive data table outlines the binding and recognition events between the Alpha-actinin-4 (118-127) peptides, the HLA-A2 molecule, and the specific cytotoxic T lymphocytes (CTLs).

Cellular and Subcellular Localization of Alpha Actinin 4 118 127

Intracellular Distribution and Dynamic Relocation of Alpha-actinin-4

ACTN4 is found in both the cytoplasm and the nucleus, and its distribution is tightly regulated. researchgate.netuniprot.org This dynamic partitioning allows the cell to rapidly respond to extracellular cues and internal signals by modulating cytoskeletal architecture and gene expression. nih.govmdpi.com

In the cytoplasm, ACTN4 is predominantly associated with various F-actin-based structures that are integral to cell morphology, movement, and adhesion. wikipedia.orgnih.gov

Microfilament Bundles and Stress Fibers : ACTN4 is a key component of microfilament bundles and stress fibers, where it crosslinks actin filaments, providing structural integrity and contractile capabilities to the cell. wikipedia.orgnih.govmdpi.com In some cell types, the depletion of ACTN4 leads to an increase in the mass and stability of stress fibers. nih.govresearchgate.net

Focal Adhesions : This protein is also found at focal adhesions, which are specialized sites where the cell attaches to the extracellular matrix. wikipedia.orgbiorxiv.org At these sites, ACTN4 helps to anchor actin stress fibers to the plasma membrane through interactions with other proteins like integrins. biorxiv.org

Lamellipodia : At the leading edge of migrating cells, ACTN4 is enriched in lamellipodia, which are thin, sheet-like protrusions. biorxiv.orgbiorxiv.orgnih.gov Its presence in these dynamic structures is critical for cell migration and invasion. biorxiv.orgnih.gov Overexpression of ACTN4 can promote the formation of lamellipodia. biorxiv.orgbiorxiv.org

Table 1: Cytoplasmic Structures Associated with Alpha-actinin-4

Structure Primary Function Role of Alpha-actinin-4
Microfilament Bundles Provide structural support and shape Crosslinks actin filaments
Stress Fibers Generate intracellular tension and facilitate adhesion Anchors actin to the plasma membrane and other proteins
Focal Adhesions Mediate cell-matrix adhesion and signaling Links the actin cytoskeleton to integrins
Lamellipodia Drive cell protrusion and migration Promotes the formation and stability of these dynamic structures

Beyond its well-established cytoplasmic roles, ACTN4 can also translocate to the nucleus, where it participates in the regulation of gene expression. nih.govresearchgate.net The nuclear localization of ACTN4 has been observed in several cell lines, and its presence in the nucleus is associated with transcriptional regulation. nih.govresearchgate.netbiologists.com

Once in the nucleus, ACTN4 can act as a transcriptional co-activator. nih.govnih.gov It has been shown to interact with various transcription factors, including NF-κB, and modulate the expression of their target genes. nih.gov This nuclear function of ACTN4 is independent of its actin-binding activity in the cytoplasm. nih.gov The shuttling of ACTN4 between the cytoplasm and nucleus allows for a direct link between cytoskeletal dynamics and gene transcription, enabling the cell to integrate signals from its physical environment with its genetic programming. nih.govbiologists.com

Mechanisms Governing Subcellular Targeting of Alpha-actinin-4

The specific localization of ACTN4 to different subcellular compartments is a regulated process. Unlike many proteins that have specific nuclear localization signals (NLS), ACTN4 does not possess a classical NLS. nih.gov Instead, its nuclear import is thought to occur through direct interaction with the nuclear pore complex. nih.gov

The export of ACTN4 from the nucleus is mediated by the chromosome region maintenance-1 (CRM1)-dependent pathway. biologists.com The balance between nuclear import and export determines the steady-state distribution of ACTN4 between the cytoplasm and the nucleus. biologists.com This nucleocytoplasmic shuttling is influenced by various cellular signals and the state of the actin cytoskeleton. nih.govresearchgate.net For instance, signals that lead to actin depolymerization can promote the translocation of ACTN4 to the nucleus. nih.gov

Influence of Post-Translational Modifications on Alpha-actinin-4 Localization

Post-translational modifications (PTMs) play a significant role in regulating the function and localization of ACTN4. nih.gov These modifications can alter the protein's conformation, its interactions with other molecules, and consequently, its subcellular distribution.

Phosphorylation is a key PTM that affects ACTN4 localization. For example, phosphorylation of specific tyrosine residues can either increase or decrease its affinity for F-actin, thereby influencing its association with cytoskeletal structures. nih.gov Inhibition of phosphatidylinositol 3-kinase (PI3K), a key signaling molecule, leads to the translocation of ACTN4 from the cytoplasm to the nucleus, suggesting that phosphorylation events downstream of PI3K signaling are crucial for maintaining its cytoplasmic localization. nih.govbiorxiv.org

Other PTMs, such as cleavage by proteases like calpain, can also impact ACTN4's function and localization. nih.gov Calpain-mediated cleavage can reduce the actin-binding affinity of ACTN4, potentially leading to its dissociation from actin filaments and altered subcellular distribution. nih.gov

Role of Alpha Actinin 4 118 127 in Cellular Processes and Signaling Pathways

Involvement in Actin Cytoskeletal Dynamics and Remodeling

Alpha-actinin-4 is a key architect of the actin cytoskeleton. nih.gov Its primary role is to cross-link actin filaments, providing structural integrity to the cell. nih.govoncotarget.com This function is mediated by its N-terminal actin-binding domain, which is composed of two calponin homology domains. nih.govnih.gov By organizing and remodeling the actin cytoskeleton, ACTN4 is crucial for maintaining cell shape, facilitating cytokinesis, and forming dynamic cellular protrusions like lamellipodia, which are essential for cell movement. nih.govoncotarget.com

ACTN4 is not only involved in the cytoplasm but also plays a role within the nucleus. embopress.org It is essential for the reorganization and bundling of nuclear actin filaments after cell division, a process required for the nucleus to expand and for chromatin to decondense. embopress.org The absence of ACTN4 leads to significant disruptions in actin organization, characterized by a decrease in actin dynamics and the formation of large, static stress fibers at the cell's periphery. researchgate.net

Table 1: Key Functions of Alpha-actinin-4 in Actin Dynamics

Function Description Key Interacting Proteins Cellular Location
Actin Filament Cross-linking Forms antiparallel homodimers to bundle F-actin, providing structural support. nih.govoncotarget.com F-actin Cytoplasm, Stress fibers, Cell cortex researchgate.netuniprot.org
Cytoskeletal Remodeling Participates in the dynamic reorganization of actin to form protrusions and regulate cell shape. nih.govoncotarget.com Actin Cytoplasm, Lamellipodia nih.gov
Nuclear Actin Organization Bundles nuclear actin filaments post-mitosis to facilitate nuclear expansion and chromatin decondensation. embopress.org Nuclear F-actin Nucleus embopress.org

Contribution to Cell Adhesion and Migration Mechanisms

The influence of Alpha-actinin-4 on the cytoskeleton is directly linked to its role in cell adhesion and migration. It is a prominent component of focal adhesions, which are multi-protein structures that connect the intracellular actin cytoskeleton to the extracellular matrix. nih.govuniprot.org Within these structures, ACTN4 anchors actin filaments and interacts with other focal adhesion proteins, such as vinculin and integrins. nih.govplos.orgmdpi.com

By modulating the stability of these adhesive structures and driving the formation of migratory protrusions, ACTN4 potentiates the movement of both normal and cancerous cells. nih.govoncotarget.com Elevated levels of ACTN4 have been shown to enhance cancer cell motility. nih.gov Research indicates that ACTN4 promotes the formation of immature focal adhesions, which have a rapid turnover rate, thereby facilitating more dynamic and efficient cell migration and invasion. plos.org Conversely, a reduction in ACTN4 expression impairs cell spreading, adhesion, and migration. harvard.edu

Participation in Nuclear Signaling and Gene Expression Regulation

Beyond its structural roles in the cytoplasm, Alpha-actinin-4 is also a key participant in nuclear events. It is capable of shuttling between the cytoplasm and the nucleus, where it associates with a variety of transcription factors to regulate gene expression. nih.govnih.govnih.gov This dual localization allows ACTN4 to integrate signals from the cell's physical environment and cytoskeleton with the transcriptional machinery in the nucleus. mdpi.com

In the nucleus, Alpha-actinin-4 acts as a selective transcriptional co-activator for several key signaling pathways. nih.govnih.gov It notably enhances the activity of the RelA/p65 subunit of Nuclear Factor-kappa B (NF-κB), a crucial regulator of immune responses, inflammation, and cell survival. nih.govnih.govnih.gov ACTN4 has been found to increase the expression of NF-κB target genes, including c-fos and matrix metalloproteinases (MMPs) like MMP-1 and MMP-3. nih.govresearchgate.net This co-activator function is independent of its actin-binding capabilities. nih.govoncotarget.com

Furthermore, ACTN4 serves as a co-activator for various nuclear hormone receptors, including the peroxisome proliferator-activated receptor-gamma (PPARG), retinoic acid receptor (RARA), estrogen receptor, and glucocorticoid receptor. atlasgeneticsoncology.orguniprot.orgfrontiersin.org Its interaction with these receptors is mediated by a specific LXXLL motif located in its N-terminal region. atlasgeneticsoncology.org

Table 2: Transcriptional Co-activator Functions of Alpha-actinin-4

Transcription Factor/Receptor Target Genes (Examples) Cellular Pathway
NF-κB (RelA/p65) c-fos, MMP-1, MMP-3 nih.govresearchgate.net Inflammation, Cell Survival, Invasion nih.gov
Nuclear Hormone Receptors (e.g., PPARG, RARA, GR) Hormone-responsive genes atlasgeneticsoncology.orguniprot.orgfrontiersin.org Metabolism, Development, Stress Response nih.gov

Alpha-actinin-4 also influences the physical organization of the genome. It has been shown to interact with the INO80 chromatin-remodeling complex, suggesting a role in altering chromatin structure to regulate gene accessibility. atlasgeneticsoncology.org Its function in bundling nuclear actin is critical for chromatin decondensation following mitosis, allowing the genetic material to adopt a more relaxed state suitable for transcription. embopress.org Studies have also observed a close association of ACTN4 with chromatin within the nucleus, further supporting its role in nuclear architecture and gene regulation. eco-vector.com

Modulation of Cell Proliferation and Apoptosis Pathways

Through its interaction with signaling networks like NF-κB, Alpha-actinin-4 influences cellular decisions regarding proliferation and apoptosis (programmed cell death). nih.gov In fibroblasts, the presence of ACTN4 is necessary for maintaining a normal rate of cell division. harvard.edu In the context of cancer, overexpression of ACTN4 can drive the proliferation of malignant cells, for instance in prostate cancer. nih.gov

The role of ACTN4 in cell survival is complex. While it often promotes pro-survival signals, under certain conditions, its co-expression with the RelA/p65 subunit of NF-κB can paradoxically induce apoptosis in lung cancer cells. nih.gov This suggests that the ultimate effect of ACTN4 on cell fate is highly context-dependent, likely influenced by the specific cellular environment and the presence of other signaling molecules.

Role in Mechanotransduction and Cellular Responses to Mechanical Cues

Alpha-actinin-4 is a mechanosensory protein, meaning it is integral to the process by which cells sense and respond to physical forces from their environment. nih.govnih.gov This function is tied to the unique "catch-slip-bond" behavior of its interaction with actin. nih.govnih.gov The binding of ACTN4 to actin filaments strengthens under mechanical tension, a phenomenon known as a catch bond. nih.govresearchgate.net This property allows ACTN4 to accumulate and reinforce cytoskeletal structures at sites of external stress. nih.gov

Mechanical stimuli, such as the stiffness of the extracellular matrix, can induce conformational changes in ACTN4, enhancing its interaction with proteins like vinculin in focal adhesions. nih.gov Furthermore, increased mechanical stress can lead to the upregulation of ACTN4 expression, creating a feedback loop that helps cells adapt to their physical surroundings. nih.gov This mechanosensory function is critical for processes ranging from cell migration to tissue organization. nih.govnih.gov

Involvement in Vesicular Trafficking

The full-length Alpha-actinin-4 protein is implicated in the regulation of vesicular trafficking, a fundamental process for transporting molecules within a cell. wikipedia.org Its function in this area is intrinsically linked to its role as an actin-binding protein, organizing the cytoskeletal "highways" along which vesicles travel. wikipedia.org

Research indicates that ACTN4 is likely involved in vesicular trafficking through its association with the CART (cytoskeleton-associated recycling or transport) complex. uniprot.orgevitachem.com This complex is known to be necessary for the efficient recycling of the transferrin receptor, a key process in iron uptake by cells. uniprot.orgevitachem.com While the CART complex facilitates this recycling, it does not appear to be involved in the degradation pathway of other receptors like the epidermal growth factor receptor (EGFR). uniprot.orgevitachem.com

Furthermore, studies have identified ACTN4 as a component in the machinery of endocytosis, the process by which cells internalize molecules by engulfing them. Immunoprecipitation and mass spectrometric analyses have revealed that ACTN4 forms complexes with key endocytic proteins, including clathrin heavy chain, dynamin, and adaptin-γ. researchgate.net Clathrin is the primary coat protein that forms a basket-like structure around the vesicle, and its co-localization with ACTN4 at membrane ruffles suggests a role for ACTN4 in clathrin-mediated endocytosis. researchgate.net By influencing the transport of molecules like transferrin into perinuclear endosomes, ACTN4 helps regulate the intracellular trafficking of various cell surface components. researchgate.net

The 118-127 peptide is part of the actin-binding domain of ACTN4. nih.gov This domain is essential for ACTN4 to cross-link and organize the actin filaments that form the tracks for vesicle movement, suggesting the integrity of this region is crucial for the protein's function in trafficking. wikipedia.orgnih.gov

Table 1: Alpha-actinin-4 Interacting Proteins in Vesicular Trafficking

Interacting Protein Function in Vesicular Trafficking Reference
CART Complex Necessary for efficient recycling of the transferrin receptor. evitachem.com, uniprot.org
Clathrin Heavy Chain Major coat protein for vesicles in clathrin-mediated endocytosis. researchgate.net
Dynamin Involved in "pinching off" vesicles from the cell membrane during endocytosis. researchgate.net

| Adaptin-γ | A component of the adaptor protein complex involved in vesicle formation. | researchgate.net |

Role in Immune Cell Activation and Synapse Formation

The Alpha-actinin-4 protein is a key player in the activation of immune cells and the formation of the immunological synapse. uniprot.orgevitachem.com The immunological synapse is a specialized junction between a T-cell and an antigen-presenting cell (APC) that is critical for initiating a sustained T-cell response. While detailed research on the specific action of the 118-127 peptide is limited, it has been associated with lymphocyte stimulation. motifbiotech.com

The function of the parent ACTN4 protein in this process is better characterized. ACTN4's association with the protein IGSF8 (Immunoglobulin Superfamily Member 8) is crucial for regulating the formation of the immune synapse and is required for efficient T-cell activation. uniprot.orgevitachem.com During synapse formation, ACTN4 is recruited to the contact site and helps organize the necessary cytoskeletal rearrangements. researchgate.net

The dynamic reorganization of the actin cytoskeleton is a central event in T-cell activation, providing the mechanical force for cell spreading, polarization, and the clustering of receptors at the synapse. nih.gov As a primary actin-crosslinking protein, ACTN4 is integral to this process. researchgate.netplos.org The regulation of ACTN4 itself is also a factor; for example, cleavage of alpha-actinin (B1170191) by the protease calpain upon T-cell receptor stimulation enhances cytoskeletal plasticity, facilitating immune cell spreading and migration. youtube.com

Confocal microscopy studies have shown that ACTN4 is a component of the immune synapse, where it co-localizes with key signaling and adhesion molecules. researchgate.net Its ability to link the actin cytoskeleton to transmembrane proteins is fundamental to stabilizing the synapse structure and coordinating downstream signaling pathways that lead to full T-cell activation. researchgate.netnih.gov

Table 2: Research Findings on Alpha-actinin-4 in Immune Processes

Finding Cellular Process Significance Reference
Association with IGSF8 Immune Synapse Formation Required for efficient T-cell activation. evitachem.com, uniprot.org
Presence at the Synapse T-cell/APC Interaction Acts as a structural component linking the actin cytoskeleton to the synapse. researchgate.net
Cleavage by Calpain T-cell Activation Enhances cytoskeletal plasticity, promoting cell spreading and migration. youtube.com

Pathophysiological Implications of Alpha Actinin 4 118 127 Dysregulation

Molecular Basis of Alpha-actinin-4 Involvement in Glomerular Diseases

Mutations within the ACTN4 gene are a known cause of a rare, autosomal dominant form of Focal Segmental Glomerulosclerosis (FSGS). nih.govplos.orgnih.gov These genetic alterations primarily affect the actin-binding domain of the ACTN4 protein, leading to significant disruption of podocyte function, the specialized epithelial cells that are crucial components of the glomerular filtration barrier. nih.govresearchgate.net

FSGS is a renal pathology characterized by scarring in parts of the glomeruli, the kidney's filtering units. nih.govchildrenshospital.org The disease often leads to proteinuria, a condition marked by the excess loss of protein in the urine, and can progress to end-stage renal failure. nih.govchildrenshospital.org In the context of ACTN4 mutations, FSGS is considered a "podocytopathy," as the primary injury occurs in the podocytes. atlasgeneticsoncology.org

Mutations in ACTN4 linked to FSGS are typically missense mutations that result in a "gain-of-function" effect. nih.govcreative-biolabs.com These mutations almost exclusively occur within the actin-binding domain (ABD) of the ACTN4 protein. researchgate.netcreative-biolabs.com The ABD is composed of two calponin homology (CH) domains: CH1 (amino acids 47-154) and CH2 (amino acids 165-268). researchgate.netresearchgate.net The peptide sequence 118-127 is located within the CH1 domain, a region critical for the protein's interaction with the actin cytoskeleton. researchgate.netresearchgate.net

Several disease-causing mutations have been identified within the ABD, as detailed in the table below. These mutations lead to an increased binding affinity of ACTN4 for filamentous actin (F-actin). nih.govchildrenshospital.orgcreative-biolabs.com This enhanced interaction disrupts the normal, dynamic regulation of the actin cytoskeleton within podocytes, which is essential for maintaining their intricate structure and function. childrenshospital.orgpnas.org

Mutation Location within ACTN4 Associated Phenotype
W59RActin-Binding Domain (CH1)Familial FSGS
I149delActin-Binding Domain (CH1)Familial FSGS
K255EActin-Binding Domain (CH2)Familial FSGS
T259IActin-Binding Domain (CH2)Familial FSGS
S262PActin-Binding Domain (CH2)Familial FSGS
Y265HActin-Binding Domain (CH2)Adolescent-onset FSGS

This table summarizes key disease-associated mutations in the ACTN4 gene and their location within the protein's functional domains. researchgate.netcreative-biolabs.complos.org

The heightened affinity of mutant ACTN4 for F-actin leads to the formation of abnormal intracellular protein aggregates. nih.govnih.govpnas.orgnih.gov These aggregates, composed of mutant ACTN4 and F-actin, are a pathological hallmark observed in the podocytes of both human patients and mouse models of ACTN4-associated FSGS. nih.govpnas.org The formation of these aggregates disrupts the normal cytoskeletal architecture and sequesters other important podocyte proteins, such as synaptopodin and cortactin. nih.gov

In addition to aggregation, studies have shown that mutant ACTN4 protein is prone to misfolding and is subsequently targeted for degradation, at least in part, through the ubiquitin-proteasome pathway. plos.orgnih.gov This accelerated degradation, coupled with the sequestration of the protein in aggregates, can lead to a functional loss of ACTN4 at critical cellular locations like focal adhesions. This "loss-of-function" aspect may contribute to the disease phenotype, alongside the "gain-of-function" represented by increased actin binding. pnas.org

The integrity of the podocyte actin cytoskeleton is paramount for maintaining the structure of the foot processes and the slit diaphragm, which are essential for the glomerular filtration barrier. mdpi.com The dysregulation of ACTN4 profoundly impacts podocyte function in several ways:

Cytoskeletal Disruption: The increased actin-binding affinity of mutant ACTN4 creates a more rigid and less dynamic actin cytoskeleton. nih.gov This makes podocytes more vulnerable to the constant mechanical stress of glomerular filtration. nih.gov

Podocyte Effacement: A common feature of podocyte injury is the effacement, or flattening, of the foot processes. pnas.org The cytoskeletal abnormalities caused by mutant ACTN4 are a direct cause of this pathological change. pnas.org

Impaired Adhesion: ACTN4 is crucial for linking the actin cytoskeleton to integrins at focal adhesions, thereby anchoring podocytes to the glomerular basement membrane. nih.govplos.org The mislocalization of mutant ACTN4 to aggregates and away from focal adhesions weakens this connection, leading to podocyte detachment and loss. pnas.org

Altered Cell Mechanics: Podocytes expressing FSGS-associated ACTN4 mutations exhibit increased contractility. plos.org This altered mechanical property could further contribute to the disruption of the glomerular filtration barrier. plos.org

Ultimately, these cellular defects lead to a breakdown of the filtration barrier, resulting in proteinuria and the progressive glomerulosclerosis characteristic of the disease. nih.govnih.gov

Alpha-actinin-4 in Cancer Progression and Metastasis Mechanisms

Beyond its role in kidney disease, ACTN4 has been identified as a significant factor in the progression of various cancers, including breast, colorectal, ovarian, and lung cancer. mdpi.comnih.govnih.gov Elevated expression of ACTN4 often correlates with increased tumor aggressiveness, invasiveness, and a poorer prognosis for patients. mdpi.combiorxiv.org

A fundamental aspect of cancer metastasis is the ability of tumor cells to migrate and invade surrounding tissues. mdpi.comnih.gov ACTN4 plays a crucial role in this process by modulating the actin cytoskeleton to enhance cell motility. nih.govplos.orgnih.gov

Cytoskeletal Reorganization: ACTN4 crosslinks actin filaments, contributing to the formation of structures essential for cell movement, such as lamellipodia and stress fibers. nih.govmdpi.com Its expression is often upregulated in motile cells and concentrated at the leading edge of migrating cancer cells. nih.gov

Focal Adhesion Dynamics: While essential for cell adhesion, focal adhesions must be dynamically turned over to allow for cell migration. ACTN4 contributes to this process, and its overexpression can lead to the formation of more immature focal adhesions, which are associated with enhanced cell motility. nih.gov

Mechanosensation: ACTN4 is a mechanosensory protein, meaning it can sense and respond to physical forces in the cellular environment. nih.govresearchgate.netjohnshopkins.edu This ability is critical for cancer cells invading through the dense and stiff extracellular matrix of a tumor. nih.govresearchgate.net

Knockdown of ACTN4 in various cancer cell lines has been shown to significantly impair cell migration and invasion, highlighting its central role in these processes. plos.orgfrontiersin.org

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal cells. nih.govnih.gov This process is a key driver of cancer invasion and metastasis. nih.govnih.gov ACTN4 has been shown to be a potent inducer of EMT. nih.govnih.gov

Regulation of EMT Markers: Overexpression of ACTN4 can lead to the upregulation of mesenchymal markers, such as Snail, and the downregulation of epithelial markers. nih.gov In cervical cancer, for instance, ACTN4 induces EMT by upregulating Snail expression through the Akt signaling pathway. nih.gov

β-Catenin Stabilization: ACTN4 can interact with and stabilize β-catenin, a key protein in both cell adhesion and the Wnt signaling pathway, which is heavily implicated in EMT and tumorigenesis. mdpi.comfrontiersin.orgnih.gov Upon the loss of E-cadherin (a hallmark of EMT), ACTN4 can bind to β-catenin, preventing its degradation and promoting its signaling activity, which in turn drives the expression of genes involved in cell proliferation and metastasis. mdpi.comnih.gov

The table below summarizes the key molecular interactions and cellular effects of ACTN4 in promoting cancer progression.

Molecular Interaction/Process Cellular Effect Consequence in Cancer
Crosslinking of F-actinEnhanced cytoskeletal dynamics, formation of lamellipodiaIncreased cell motility and migration
Regulation of focal adhesionsIncreased turnover of adhesion sitesEnhanced cell invasion
Induction of Snail expressionLoss of epithelial markers, gain of mesenchymal markersPromotion of EMT
Stabilization of β-cateninIncreased Wnt signaling, transcription of target genesIncreased cell proliferation and metastasis

This table outlines the multifaceted role of Alpha-actinin-4 in the molecular mechanisms driving cancer progression and metastasis. mdpi.comnih.govnih.gov

Regulation of Cancer Stem Cell Properties and Chemoresistance

Alpha-actinin-4 is increasingly recognized for its role in cancer progression, particularly in modulating the characteristics of cancer stem cells (CSCs) and contributing to therapeutic resistance. nih.gov CSCs are a subpopulation of tumor cells with self-renewal and differentiation capabilities that are thought to drive tumor initiation, metastasis, and recurrence. medicineinnovates.comnih.gov

Elevated expression of ACTN4 has been observed in various cancers, including cervical, ovarian, and colorectal cancer, where it is often associated with malignant phenotypes. medicineinnovates.com In cervical cancer, higher ACTN4 mRNA expression is found in cancerous tissues compared to normal tissues. nih.gov Studies have demonstrated that ACTN4 is crucial for maintaining CSC properties. For instance, knocking down ACTN4 in cervical cancer cells suppresses their ability to form spheres (a key characteristic of CSCs in vitro), inhibits CSC proliferation, and reduces the population of cells with CSC surface markers (CD44high/CD24low). nih.gov

Furthermore, ACTN4 plays a direct role in chemoresistance, a major obstacle in cancer treatment. medicineinnovates.com CSCs with reduced ACTN4 levels show increased sensitivity to anticancer drugs. nih.gov This is linked to the downregulation of drug resistance proteins, such as ATP-binding cassette family G2. nih.gov The underlying mechanism often involves the Akt/GSK-3β/β-catenin signaling pathway, where ACTN4 stabilizes β-catenin, a key regulator of genes involved in cell proliferation, metastasis, and the maintenance of cancer stem cell properties. mdpi.com

While direct functional studies on the 118-127 peptide are limited, a US patent has identified the 10-amino acid peptide sequence FIASNGVKLV, corresponding to residues 118-127 of ACTN4, as a potential cancer-derived antigen. google.com This suggests the region can be involved in the immune response to cancer, though this does not detail its regulatory role in CSCs.

Role of Alpha-actinin-4 (118-127) in Other Disease Models (e.g., Cardiovascular, Neurological, Inflammatory)

The dysregulation of Alpha-actinin-4, particularly due to mutations in its actin-binding domain which contains the 118-127 region, is most prominently linked to a kidney disorder. However, its ubiquitous expression and fundamental role in cytoskeletal organization implicate it in a range of other pathologies. atlasgeneticsoncology.org

Kidney Disease: The most well-documented role for ACTN4 dysregulation is in Focal Segmental Glomerulosclerosis (FSGS), a disease characterized by scarring of the kidney's filtering units, leading to protein in the urine and progressive kidney failure. nih.govchildrenshospital.orggenecards.org Mutations in the ACTN4 gene are a cause of an autosomal dominant form of familial FSGS. nih.govwikipedia.org These mutations almost exclusively occur in the actin-binding domain, highlighting the critical nature of this region for normal kidney function. researchgate.net

Cardiovascular Disease: Emerging evidence suggests a role for ACTN4 in cardiovascular health and disease. nih.gov Although considered a "non-muscle" isoform, ACTN4 has been identified as a component of the cardiac Z-disc, a critical structure for sarcomere stability and force transmission in heart muscle. biorxiv.org Studies using human iPSC-derived cardiac myocytes and zebrafish models show that ACTN4 helps regulate sarcomere turnover and contractility. biorxiv.org Its depletion leads to increased ventricular contractility, suggesting it acts as a negative regulator. biorxiv.org This positions ACTN4 as a potential factor in cardiac remodeling and heart failure. biorxiv.org

Inflammatory and Neurological Roles: The role of ACTN4 in neurological and inflammatory diseases is less defined, but plausible connections exist. ACTN4 can function as a transcriptional coactivator and has been shown to potentiate the activity of NF-κB, a key transcription factor that governs immune responses, inflammation, and cell survival. Given the involvement of cytoskeletal dynamics in immune cell migration and function, and the role of NF-κB in neuroinflammatory processes, ACTN4 is a candidate for investigation in these disease models. There is also evidence linking ACTN4 to neurological disorders. biorxiv.org

Genetic Variants and Mutational Analysis of Alpha-actinin-4 Associated with Disease Phenotypes and the (118-127) Region

Genetic variants in the ACTN4 gene are strongly associated with disease, primarily the kidney disease FSGS. nih.gov A comprehensive mutational analysis reveals that the vast majority of disease-causing mutations are missense mutations clustered within the N-terminal actin-binding domain. researchgate.net This domain includes the 118-127 region.

A significant finding is the identification of a somatic point mutation, K122N (Lysine to Asparagine at position 122), in a cell line derived from a large cell carcinoma of the lung. atlasgeneticsoncology.org This mutation falls directly within the 118-127 peptide region, providing a direct link between a genetic alteration in this specific segment and a disease phenotype (cancer).

Other mutations associated with familial FSGS are located in close proximity, further emphasizing the functional importance of this area.

MutationLocation (Amino Acid Position)Affected DomainAssociated Disease
K122N122Actin-Binding Domain (118-127 region)Large Cell Lung Carcinoma (somatic)
K228Q228Actin-Binding DomainFamilial FSGS
T232I232Actin-Binding DomainFamilial FSGS
S235P235Actin-Binding DomainFamilial FSGS

The mutations in the actin-binding domain of ACTN4 that cause FSGS typically result in a "gain-of-function" defect. nih.gov In vitro studies have shown that, unlike the wild-type protein, mutant ACTN4 binds to filamentous actin (F-actin) with a much higher affinity. nih.govresearchwithrutgers.com

This enhanced binding disrupts the normal, dynamic regulation of the actin cytoskeleton, which is crucial for the complex structure and function of kidney podocytes (specialized cells in the glomerulus). nih.gov The consequences of this hyper-avidity for actin include:

Protein Aggregation: The mutant ACTN4 protein is prone to misfolding and forming large aggregates within the cell cytoplasm. plos.org

Cytoskeletal Disruption: The aggregates sequester other essential cytoskeletal proteins, leading to a disorganized actin network.

Impaired Cell Motility and Adhesion: The ability of cells to dynamically rearrange their cytoskeleton is compromised, affecting processes like cell adhesion and migration. plos.org

In kidney podocytes, these changes lead to foot process effacement (a flattening and spreading of the intricate cellular extensions that form the filtration barrier), proteinuria, and eventual glomerulosclerosis. nih.gov While the functional consequence of the K122N lung cancer mutation has not been specifically detailed, its location in the same critical actin-binding domain suggests it could similarly alter cytoskeletal dynamics to promote cancer cell motility and invasion. atlasgeneticsoncology.org

The link between ACTN4 genotypes and disease phenotypes has been solidified through the use of animal models, primarily mice. These models have been instrumental in understanding the consequences of both the loss of ACTN4 and the presence of disease-causing mutations.

Actn4 Knockout Models: Mice engineered to completely lack the Actn4 gene (knockout mice) develop severe kidney disease with progressive proteinuria and glomerular damage, and they typically die within several months. atlasgeneticsoncology.org This demonstrates that ACTN4 is essential for normal glomerular function and that the other non-muscle isoform, alpha-actinin-1, cannot fully compensate for its loss. Interestingly, these mice show a recessive pattern of inheritance, in contrast to the dominant inheritance seen with human FSGS-causing mutations. nih.gov

Actn4 Knock-in Models: To more accurately model the human disease, researchers have created "knock-in" mice that carry a specific point mutation (e.g., K256E, homologous to the human K255E mutation) found in families with FSGS. These mice also develop proteinuria and glomerulosclerosis, confirming the pathogenic effect of this single amino acid change. plos.org The development of disease in these models provides a direct correlation between the mutant genotype and the FSGS phenotype, validating the "gain-of-function" mechanism of increased actin binding as the cause of the pathology. nih.gov

These model systems have been crucial for establishing a clear genotype-phenotype correlation, showing that alterations in the actin-binding function of ACTN4, whether through absence of the protein or the presence of a hyper-functional mutant, lead to severe kidney pathology.

Regulatory Mechanisms Governing Alpha Actinin 4 118 127 Activity and Expression

Post-Translational Modifications (PTMs) of Alpha-actinin-4

Post-translational modifications are key to the dynamic regulation of ACTN4 function, influencing its ability to bind actin, its localization, and its susceptibility to cleavage.

Phosphorylation is a primary mechanism for modulating ACTN4's interaction with the actin cytoskeleton. Several key residues have been identified whose phosphorylation status dictates the protein's function.

Tyrosine 4 (Y4) and Tyrosine 31 (Y31): Upon stimulation with Epidermal Growth Factor (EGF), ACTN4 is phosphorylated predominantly at Y4 and Y31. nih.govnih.gov This phosphorylation is mediated by kinases such as Src protein-tyrosine kinase and p38 MAPK. nih.govnih.govnih.gov The phosphorylation of Y4 is a prerequisite for the subsequent phosphorylation of Y31. nih.gov Together, the phosphorylation of these two sites significantly reduces ACTN4's affinity for actin, promoting the dissolution of actin filament bundles and facilitating processes that require rapid cytoskeletal remodeling, such as cell migration. nih.govnih.govnih.gov This reduced binding affinity is thought to occur because phosphorylation of Y4 and Y31 closes the actin-binding domain (ABD). nih.gov

Serine 159 (S159): In human podocytes, ACTN4 has been found to be phosphorylated at S159. rcsb.org A phosphomimetic mutant at this site (simulating a permanently phosphorylated state) demonstrated an increased binding and bundling activity with F-actin. rcsb.org This enhanced interaction, however, led to podocytes being more susceptible to detachment under mechanical stress and was associated with the development of proteinuria and glomerulosclerosis in mouse models, suggesting that S159 phosphorylation can contribute to kidney pathology. rcsb.org

Tyrosine 265 (Y265): In contrast to Y4 and Y31, phosphorylation at Y265, which is located in the CH2 region of the actin-binding domain, increases ACTN4's affinity for actin. nih.govnih.gov This phosphorylation event eases the opening of the ABD, locking it in a high-affinity state. nih.gov While this enhances actin binding, it can also lead to improper cellular localization and a loss of dynamic turnover. nih.gov A phosphomimetic mutant of Y265 (Y265E) showed increased susceptibility to calpain-mediated cleavage. nih.govnih.gov

Phosphorylation SiteKinase(s) / StimulusRegulatory Effect on Actin BindingFunctional Consequence
Tyrosine 4 (Y4)Src, p38 MAPK (EGF-stimulated)Decreased affinity (Prerequisite for Y31 phosphorylation)Promotes actin filament dissolution, enhances cell migration. nih.govnih.gov
Tyrosine 31 (Y31)Src, p38 MAPK (EGF-stimulated)Decreased affinityPromotes cytoskeletal remodeling. nih.govnih.gov
Serine 159 (S159)High glucose, TGF-β (in podocytes)Increased affinity and bundlingIncreases podocyte detachment under stress; linked to glomerulosclerosis. rcsb.org
Tyrosine 265 (Y265)UnknownIncreased affinityLoss of dynamic turnover, abnormal cellular localization. nih.govnih.gov

Alpha-actinin-4 is a known substrate for calpains, a family of calcium-dependent proteases. nih.govnih.gov

Cleavage Site: The primary m-calpain cleavage site in ACTN4 is located between Tyrosine 13 (Y13) and Glycine 14 (G14). nih.govnih.gov This cleavage removes a small N-terminal fragment that includes the key regulatory Y4 phosphorylation site. nih.gov

Functional Impact: Cleavage by m-calpain serves to reduce the actin-binding affinity of ACTN4. nih.govnih.gov This proteolytic event is believed to be important for the turnover of focal adhesions, which is a critical step in cell migration. nih.gov In T-cells, stimulation leads to the calpain-mediated cleavage of the 105-kDa ACTN4 subunit into an 80-kDa form, which is associated with the rearrangement of the actin cytoskeleton. nih.gov Interestingly, phosphorylation at Y4/Y31 can make ACTN4 resistant to calpain cleavage, showcasing the interplay between different PTMs. nih.govresearchgate.net

While phosphorylation and proteolytic cleavage are the most extensively studied PTMs for ACTN4, other modifications like ubiquitination also play a role, particularly in protein degradation pathways as discussed below. Detailed research specifically on acetylation of ACTN4 is less prominent in the current literature.

Transcriptional and Translational Control of Alpha-actinin-4 Expression

The expression of the ACTN4 gene is a critical regulatory point. Increased expression and gene amplification are observed in numerous cancers, where it often correlates with a poor prognosis and metastasis. cellsignal.comnih.gov

Transcriptional Co-activation: Beyond its cytoskeletal role, a fraction of ACTN4 can translocate to the nucleus and function as a transcriptional co-activator. nih.govwikipedia.orguniprot.orgresearcher.life It has been shown to enhance the transcriptional activity of several nuclear receptors and transcription factors, including the glucocorticoid receptor (GR), NF-κB, PPARG, and RARA. nih.govuniprot.orgresearcher.life By associating with these factors, ACTN4 can modulate the expression of their target genes, such as those involved in inflammation and matrix remodeling (e.g., MMP-3 and MMP-1). nih.gov

Regulation of Other Genes: ACTN4 can also influence the expression of other key proteins involved in cell motility. For instance, ACTN4 has been found to transcriptionally regulate the expression of non-muscle myosin IIB (NMM IIB), a protein essential for nuclear translocation during cell invasion. biorxiv.org In cervical cancer, ACTN4 induces an epithelial-to-mesenchymal transition (EMT) by upregulating the expression of the transcription factor Snail via the Akt signaling pathway. nih.gov

Proteolytic Processing and Degradation Pathways Affecting Alpha-actinin-4

The cellular levels of ACTN4 are maintained by a balance between its synthesis and degradation. The primary pathway for the degradation of many intracellular proteins, including ACTN4, is the ubiquitin-proteasome pathway. This pathway involves the tagging of the substrate protein with ubiquitin molecules, which marks it for recognition and degradation by the proteasome complex. While calpain cleavage represents a form of limited proteolysis that modulates function, the complete degradation of ACTN4 is essential for protein homeostasis. mdpi.com

Regulation by Non-coding RNAs (e.g., miRNAs, circRNAs)

The regulation of ACTN4 expression also occurs at the post-transcriptional level through the action of non-coding RNAs. MicroRNAs (miRNAs) are small non-coding RNA molecules that can bind to the messenger RNA (mRNA) of target genes, leading to translational repression or mRNA degradation. While the field is still evolving, specific miRNAs that target ACTN4 mRNA would serve as negative regulators, fine-tuning its protein levels in response to various cellular signals. This adds another layer of control to the complex regulatory network governing ACTN4 expression and function.

Advanced Research Methodologies for Alpha Actinin 4 118 127 Investigation

High-Resolution Structural Determination Techniques

Understanding the three-dimensional architecture of ACTN4 and its domains is fundamental to deciphering its function. High-resolution techniques provide atomic-level insights into how ACTN4 binds to actin and how this interaction is affected by disease-causing mutations.

X-ray Crystallography : This has been a key technique for determining the structure of the ACTN4 actin-binding domain (ABD). The crystal structure of the human ACTN4 ABD has been solved to a resolution of 1.51 Å, providing a detailed view of its architecture rcsb.org. The ABD consists of a tandem pair of calponin-homology (CH) domains, CH1 and CH2. nih.gov Structural studies have also been performed on ACTN4 mutants, such as the Lys255Glu variant implicated in focal segmental glomerulosclerosis (FSGS), to understand how mutations alter the protein's conformation. nih.gov The 118-127 region, located within the ABD, is critical for actin binding, and crystallographic data helps to map its precise location and interactions. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) : While specific Cryo-EM studies focusing solely on the ACTN4 (118-127) peptide are not detailed in the provided search results, this technique is invaluable for studying the structure of ACTN4 in complex with F-actin filaments. It allows for the visualization of larger, more dynamic assemblies that are challenging to crystallize, offering insights into how ACTN4 cross-links and bundles actin filaments.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is another powerful tool for studying protein structure and dynamics in solution. evitachem.com It can provide information on the flexibility of different regions of ACTN4 and how its conformation changes upon binding to calcium, actin, or other partner proteins. evitachem.com

Table 1: Structural Determination of ACTN4 Actin-Binding Domain

TechniqueSpecific TargetKey Findings/ResolutionReference
X-ray CrystallographyHuman ACTN4 Actin-Binding Domain1.51 Å resolution structure determined. rcsb.org
X-ray CrystallographyACTN4 Actin-Binding Domain (Lys255Glu Mutant)Revealed structural changes related to FSGS-causing mutation. nih.gov

Cell-Based Assays and Imaging Modalities for Alpha-actinin-4 (118-127) Localization and Dynamics

Visualizing ACTN4 within the cellular context is essential to connect its molecular functions to cellular behaviors like migration and adhesion.

Live Cell Imaging : This powerful technique allows for the observation of ACTN4 dynamics in real-time. By tagging ACTN4 with fluorescent proteins like EGFP, researchers have identified its enrichment in highly dynamic structures such as ruffle-edge lamellipodia, which are associated with cell migration and invasion. biorxiv.orgnih.govbiorxiv.org Live-cell analysis has demonstrated that these ACTN4-enriched lamellipodia are highly dynamic. biorxiv.orgbiorxiv.org Video microscopy has also revealed that disease-associated mutant ACTN4 is markedly less dynamic and forms aggregates compared to the wild-type protein. plos.org

Immunofluorescence : This is a widely used method to determine the subcellular localization of endogenous or expressed ACTN4. Immunostaining has shown ACTN4 localization along actin stress fibers, at focal adhesions, and in the nucleus in various cell types, including podocytes, fibroblasts, and cancer cells. nih.govbiorxiv.orgscienceopen.com It is also used to observe changes in localization in response to stimuli or in cells with ACTN4 knockdown. nih.govbiorxiv.org

Table 2: Cellular Imaging of ACTN4

TechniqueCell Type/ModelKey FindingsReference
Live Cell Imaging (EGFP-ACTN4)BSC-1, A549, MBA-MD-231 cellsACTN4 is abundant in dynamic, ruffle-edge lamellipodia associated with cell migration. biorxiv.orgnih.govbiorxiv.org
Video Microscopy (GFP-ACTN4)Mouse podocyte cell lineMutant ACTN4 is less dynamic and forms aggregates compared to wild-type. plos.org
ImmunofluorescenceHuman podocytesDemonstrated localization of ACTN4 and its co-localization with other proteins like p65. nih.gov
ImmunofluorescenceMDA-MB-231, HT 1080 cellsConfirmed successful knockdown of ACTN4 and observed its localization. biorxiv.org

Proteomic and Interactomic Approaches for Identifying Alpha-actinin-4 (118-127) Partners

Identifying the network of proteins that interact with ACTN4 is key to understanding its diverse cellular roles beyond actin cross-linking.

Co-immunoprecipitation (Co-IP) : This technique is frequently used to validate interactions between ACTN4 and suspected binding partners in cell lysates. For example, Co-IP has been used to demonstrate the interaction between ACTN4 and non-muscle myosin IIA (NMM IIA). biorxiv.org

Protein Overlay Assays and Proteomics : These methods are employed for novel partner discovery. In a protein overlay assay, proteins separated by electrophoresis are transferred to a membrane and probed with labeled ACTN4 to identify binders. This approach, combined with mass spectrometry-based proteomics, has identified partners such as the transporter protein ABCF2. researchgate.net

GST Pulldown Assays : These in vitro assays confirm direct protein-protein interactions. For instance, GST-pulldown assays have shown a direct interaction between ACTN4 and the p65 and p50 subunits of NF-κB. nih.gov

Gene Editing and Knockout/Knockdown Strategies for Alpha-actinin-4 (118-127) Functional Studies

Modulating the expression of ACTN4 is a direct way to investigate its function in cells and whole organisms.

Knockdown (shRNA/siRNA) : Short hairpin RNA (shRNA) or small interfering RNA (siRNA) are commonly used to transiently or stably reduce ACTN4 expression. Studies in fibroblasts have shown that ACTN4 knockdown significantly impairs cell migration, spreading, adhesion, and proliferation. plos.orgnih.gov In cancer cells, its knockdown suppressed the formation of ruffle-edge lamellipodia and cell migration. biorxiv.orgbiorxiv.org In podocytes, stable knockdown of ACTN4 reduced TNFα-mediated induction of NF-κB target genes. nih.gov

Gene Editing (CRISPR/Cas9) : This technology allows for the precise and permanent disruption (knockout) of the Actn4 gene or the introduction of specific mutations. CRISPR/Cas9 has been used to generate ACTN4 knockout kidney epithelial cells, which resulted in more massive and less dynamic stress fibers. nih.gov It has also been employed to create mouse models with specific phosphomimetic mutations to study their effects in vivo. rcsb.org

Knockout/Knockin Mice : Generating genetically engineered mouse models is critical for studying the physiological role of ACTN4. Actn4 knockout mice develop severe glomerular disease and proteinuria, demonstrating the essential role of the protein in kidney function. plos.orgnih.govnih.govturkjpediatr.org "Knockin" mice, where the endogenous gene is replaced by a version carrying a disease-associated mutation, have been developed to model human FSGS, providing valuable insights into disease mechanisms that involve both gain-of-function and loss-of-function effects. plos.org

In vitro and Ex vivo Model Systems for Studying Alpha-actinin-4 (118-127) Pathophysiology

Studying the role of ACTN4 in disease requires relevant model systems that can recapitulate aspects of human pathophysiology.

In vitro Cell Culture Models : A variety of cultured cell lines are used to study the cellular consequences of ACTN4 mutations or altered expression. Conditionally immortalized mouse podocyte cell lines are a key model for studying ACTN4's role in kidney disease, allowing for transfection and live imaging studies. plos.org Cancer cell lines (e.g., A549, MDA-MB-231, DLD-1) are used to investigate its role in invasion and metastasis. biorxiv.orgbiorxiv.orgplos.org

Ex vivo and In vivo Animal Models : Transgenic mouse models are the primary system for studying ACTN4 pathophysiology in vivo. Both knockout and knockin mice for Actn4 have been developed, which spontaneously or with provocation exhibit kidney pathologies like FSGS and collapsing glomerulopathy, mirroring human disease. plos.orgnih.govnih.gov These models are indispensable for understanding disease progression and the systemic effects of ACTN4 dysfunction.

Organ-on-a-Chip Technology : This emerging technology provides a more physiologically relevant in vitro model. Microfluidic organ-on-a-chip systems have been used to study podocyte biology, assessing the detachment of podocytes expressing mutant ACTN4 under conditions of fluid flow and mechanical strain, which mimic the environment of the glomerulus. rcsb.org

Future Directions and Unanswered Questions in Alpha Actinin 4 118 127 Research

Emerging Roles and Novel Interaction Networks of Alpha-actinin-4

Initially characterized as a cytoskeletal protein that crosslinks actin filaments, recent evidence reveals that ACTN4 participates in a much broader range of cellular processes. oncotarget.com Its functions extend from the cytoplasm to the nucleus, where it interacts with a diverse set of proteins to influence gene expression, signal transduction, and DNA repair. oncotarget.comuniprot.orgeco-vector.com

A significant emerging role for ACTN4 is as a transcriptional co-activator. uniprot.org Studies have shown that ACTN4 can shuttle into the nucleus and interact with nuclear proteins and transcription factors, including the RelA/p65 subunit of NF-κB, estrogen receptors, and peroxisome proliferator-activated receptor-gamma (PPARG). oncotarget.comuniprot.orgresearchgate.net This suggests ACTN4 can directly modulate the expression of genes involved in critical cellular processes. For instance, its interaction with RelA/p65 can selectively enhance the expression of genes like c-fos and MMP-3. researchgate.net Furthermore, ACTN4 has been implicated in DNA double-strand break repair, indicating a role in maintaining genomic integrity, although this function appears to be independent of NF-kB activity. eco-vector.com

The expanding network of ACTN4 interaction partners is central to understanding its diverse functions. Beyond its well-established binding to actin, ACTN4 interacts with proteins involved in cell adhesion, signaling, and trafficking. It has been identified as a binding partner for β-catenin, particularly in cancer cells, where this interaction is associated with cytoskeletal reorganization and enhanced cell migration. mdpi.com ACTN4 also interacts with EGFR, where its recruitment away from F-actin can disrupt the cytoskeleton and facilitate bacterial invasion. frontiersin.org In kidney podocytes, ACTN4 is crucial for recruiting the tyrosine phosphatase Shp2 to focal adhesions, a key step in regulating cellular contractility and adhesion. nih.gov These novel interactions highlight ACTN4 as a critical node in cellular signaling, integrating cytoskeletal dynamics with transcriptional and repair machinery.

Table 1: Selected Novel Interaction Partners of Alpha-actinin-4

Interacting Protein Cellular Process Implication
RelA/p65 (NF-κB) Transcription Acts as a transcriptional co-activator, modulating gene expression. oncotarget.comresearchgate.net
β-catenin Cell Adhesion, Migration Promotes cytoskeletal reorganization and cell motility in cancer. mdpi.com
Shp2 Cell Adhesion, Contractility Recruits Shp2 to focal adhesions to regulate podocyte architecture. nih.gov
EGFR Cytoskeletal Regulation Competitively recruited by activated EGFR, leading to cytoskeletal disruption. frontiersin.org

| Nuclear Receptors (e.g., PPARG) | Transcription | Modulates the activity of nuclear hormone receptors. uniprot.orgnih.gov |

Therapeutic Targeting Strategies Based on Alpha-actinin-4 Molecular Mechanisms

The growing understanding of ACTN4's role in diseases like cancer and kidney disease has made it an attractive therapeutic target. frontiersin.orgnih.gov Strategies are being conceptualized around its core molecular mechanisms, including its actin-binding properties, its tendency to aggregate when mutated, and its dynamic behavior within the cell.

Modulating Actin-Binding Affinity: The affinity of ACTN4 for F-actin is a critical determinant of cytoskeletal dynamics and force generation. harvard.edunih.gov Mutations associated with human kidney disease, such as Focal Segmental Glomerulosclerosis (FSGS), can significantly alter this binding. For example, the K255E mutation triples the wild-type binding affinity, increasing the dissociation time from approximately 29 seconds to 86 seconds. harvard.edunih.govnih.gov This heightened affinity creates a less dynamic and more rigid cytoskeleton, which impairs cell motility but paradoxically increases contractile stress by about 300%. harvard.edunih.govnih.gov Therapeutic approaches could aim to normalize this binding affinity, potentially through small molecules that allosterically modify the actin-binding domain to restore normal cytoskeletal plasticity.

Inhibiting Aggregation: Certain disease-causing mutations in ACTN4 lead to protein misfolding and the formation of intracellular aggregates. plos.org In cell-based studies, mutant ACTN4 forms localized aggregates instead of distributing along stress fibers like the wild-type protein. plos.org These aggregates are a hallmark of some forms of FSGS and are thought to contribute to cellular dysfunction through loss-of-function and potential proteotoxicity. plos.org Future therapies could focus on preventing or reversing this aggregation. Strategies might include the development of pharmacological chaperones to stabilize the correct protein conformation or compounds that enhance the clearance of misfolded ACTN4 via cellular protein quality control systems like autophagy.

Restoring Normal Protein Dynamics: The consequences of altered binding affinity and aggregation are ultimately a disruption of normal protein dynamics. nih.gov Wild-type ACTN4 is a dynamic protein, moving between the cytoplasm and nucleus and associating with different structures in response to cellular signals. oncotarget.complos.org Disease-causing mutations can impede these dynamics. nih.gov Therapeutic strategies aimed at restoring normal dynamics are therefore highly desirable. This could involve interventions that modulate the post-translational modifications, such as phosphorylation, that regulate ACTN4's localization and interactions. nih.gov By restoring the protein's ability to respond appropriately to cellular cues, it may be possible to mitigate the pathological consequences of ACTN4 dysfunction.

Table 2: Effects of a Disease-Associated ACTN4 Mutation

Parameter Wild-Type ACTN4 K255E Mutant ACTN4 Reference
Dissociation Time from F-actin ~29 seconds ~86 seconds harvard.edunih.govnih.gov
Contractile Stress ~1.8 kPa ~4.7 kPa harvard.edunih.govnih.gov
Strain Energy ~0.4 pJ ~2.1 pJ harvard.edunih.govnih.gov

| Cellular Localization | Distributed along stress fibers | Forms localized aggregates | plos.org |

Development of Advanced Probes and Modulators for Alpha-actinin-4 Activity

To therapeutically target ACTN4 and further dissect its complex biology, the development of sophisticated molecular tools is essential. Current research heavily relies on genetic methods like siRNA-mediated knockdown or the expression of mutant proteins. frontiersin.orgplos.org While effective, these approaches lack the temporal and spatial control offered by pharmacological probes and modulators.

The future of ACTN4 research will benefit from the creation of high-affinity, specific small-molecule inhibitors or activators. These compounds would allow for acute modulation of ACTN4's functions, such as its actin-binding or its interaction with specific partners, enabling researchers to pinpoint its role in rapid cellular processes. Furthermore, the development of advanced imaging probes is a key priority. Fluorescently-tagged nanobodies, which are small, single-domain antibodies, have been used to suppress the activity of ACTN4 in cancer cells and could be adapted as high-resolution imaging reagents to track the protein's dynamics in living cells. nih.gov Another promising avenue is the design of Förster Resonance Energy Transfer (FRET)-based biosensors. Such sensors could be engineered to report on the conformational state of ACTN4 or its binding to specific partners in real-time, providing unprecedented insight into its regulation by mechanical forces and signaling pathways. nih.gov These advanced tools will be indispensable for validating ACTN4 as a drug target and for elucidating the nuanced aspects of its function.

Integration of Multi-Omics Data for Comprehensive Understanding of Alpha-actinin-4 Functions and Dysfunctions

A comprehensive understanding of a protein as multifaceted as ACTN4 requires a systems-level approach. Integrating data from various high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—is necessary to build a complete picture of its role in cellular networks. nih.govfrontiersin.org A single layer of omics data provides only a limited view of complex biological processes. nih.gov Multi-omics integration allows researchers to connect genetic variations in the ACTN4 gene to changes in its expression, protein interactions, and downstream cellular and metabolic phenotypes. researchgate.netmdpi.com

For ACTN4, this approach could reveal how specific single nucleotide polymorphisms (SNPs) identified in genome-wide association studies (GWAS) influence susceptibility to kidney disease or cancer metastasis. nih.gov Transcriptomic data can show how ACTN4 expression is altered in different disease states or in response to therapeutic interventions. mdpi.com Proteomic analyses can provide an unbiased, large-scale map of the ACTN4 interactome, uncovering novel binding partners and pathways that change dynamically in disease. nih.gov By layering these datasets, researchers can construct detailed regulatory networks and identify key pathways perturbed by ACTN4 dysfunction. frontiersin.org This holistic view is critical for identifying robust biomarkers for diseases involving ACTN4 and for discovering novel therapeutic targets within its complex interaction network. mdpi.com

Q & A

What experimental protocols are recommended for synthesizing and characterizing the Alpha-Actinin-4 (118-127) peptide fragment?

Basic Research Question
To ensure reproducibility, synthesize the peptide using solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification and mass spectrometry (MS) validation. Characterize purity (>95%) via reverse-phase HPLC and confirm structural integrity using circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) . For novel modifications, provide detailed synthesis conditions (e.g., coupling reagents, resin type) and raw spectral data in supplementary materials. Reference established protocols for peptide handling and storage to avoid degradation .

How can researchers assess the functional role of Alpha-Actinin-4 (118-127) in cytoskeletal binding assays?

Basic Research Question
Use fluorescence recovery after photobleaching (FRAP) to study binding kinetics with F-actin. Optimize buffer conditions (e.g., pH 7.4, 150 mM KCl) to mimic physiological environments. Include controls like scrambled peptide sequences and quantify binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Validate results against full-length Alpha-Actinin-4 to confirm fragment-specific behavior .

What strategies resolve discrepancies between ELISA and LC-MS/MS data when quantifying Alpha-Actinin-4 (118-127) in biological samples?

Advanced Research Question
Cross-validate assays using orthogonal methods:

  • ELISA : Ensure antibody specificity via Western blotting and epitope mapping.
  • LC-MS/MS : Use stable isotope-labeled internal standards (SIS) to correct for ion suppression.
    Analyze pre-analytical variables (e.g., sample collection protocols, protease inhibitors) and perform receiver operating characteristic (ROC) curves to assess diagnostic accuracy. Reference multi-laboratory validation frameworks to mitigate technical variability .

How can multi-omics datasets enhance the interpretation of Alpha-Actinin-4 (118-127) interactions in disease models?

Advanced Research Question
Integrate transcriptomic (RNA-seq) and proteomic (TMT-labeled LC-MS/MS) data to identify co-regulated pathways. Use bioinformatics tools like STRING or Cytoscape for network analysis, focusing on nodes enriched in cytoskeletal regulation. Validate hypotheses with CRISPR/Cas9 knock-in models of the peptide fragment and correlate findings with clinical metadata (e.g., cervical cancer progression in HPV+ cohorts) .

What statistical methods are appropriate for analyzing dose-response relationships in Alpha-Actinin-4 (118-127) functional studies?

Basic Research Question
Apply nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals (95% CI). For small sample sizes, employ non-parametric tests (Mann-Whitney U) and include power analyses to justify sample size .

How should researchers address conflicting literature on the proteolytic stability of Alpha-Actinin-4 (118-127)?

Advanced Research Question
Design a comparative study using calpain-1 and caspase-3 cleavage assays under standardized conditions (e.g., 37°C, 10 mM Ca²⁺). Quantify degradation via SDS-PAGE densitometry and MS/MS fragmentation mapping. Evaluate conflicting hypotheses by testing peptide mutants (e.g., residue substitutions at cleavage sites) and contextualize results with structural modeling (e.g., PyMOL) .

What literature review frameworks are effective for contextualizing Alpha-Actinin-4 (118-127) in cancer metastasis research?

Basic Research Question
Adopt systematic review protocols (PRISMA guidelines) to filter primary studies. Prioritize peer-reviewed articles using keywords: “Alpha-actinin-4 AND metastasis,” “peptide fragment AND cytoskeletal remodeling.” Critically appraise studies for bias (e.g., small cohorts, lack of blinding) and synthesize findings into a meta-analysis if sufficient homogeneity exists .

What experimental approaches elucidate the impact of post-translational modifications (PTMs) on Alpha-Actinin-4 (118-127) function?

Advanced Research Question
Use site-directed mutagenesis to mimic phosphorylation (Ser/Thr→Asp/Glu) or acetylation (Lys→Arg) and compare mutant/wild-type peptides in motility assays (e.g., transwell migration). Pair with PTM-specific antibodies in immunofluorescence or proximity ligation assays (PLA). Cross-reference with phosphoproteomic databases (PhosphoSitePlus) to identify biologically relevant modifications .

How can researchers optimize in vivo delivery of Alpha-Actinin-4 (118-127) for therapeutic targeting studies?

Advanced Research Question
Test nanoparticle encapsulation (e.g., PLGA or liposomes) to enhance peptide stability and biodistribution. Validate delivery efficiency via intravital microscopy in xenograft models. Monitor off-target effects using transcriptome-wide RNA-seq and correlate with histopathological endpoints. Include scrambled peptide controls and reference FDA-approved nanocarrier guidelines for translational relevance .

What computational tools predict Alpha-Actinin-4 (118-127) interactions with potential drug candidates?

Advanced Research Question
Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding with small molecules or biologics. Validate predictions via microscale thermophoresis (MST) or differential scanning fluorimetry (DSF). Integrate machine learning models (e.g., AlphaFold-Multimer) to prioritize high-affinity candidates for experimental testing .

Notes

  • Ethical Compliance : Adhere to institutional guidelines for animal/human studies, including ethics committee approvals and informed consent .
  • Data Reproducibility : Archive raw datasets (e.g., MassIVE repository) and provide detailed protocols in supplementary materials .
  • Conflict Resolution : Use blinded analysis and third-party replication to address contradictory findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.